molecular formula C10H8Cl2N4 B14614048 Agn-PC-00FY4L CAS No. 60499-84-5

Agn-PC-00FY4L

Cat. No.: B14614048
CAS No.: 60499-84-5
M. Wt: 255.10 g/mol
InChI Key: KSNLMXKKNJZKNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Agn-PC-00FY4L (CAS No. 1002334-12-4) is a boron-containing heterocyclic compound with the molecular formula C₁₅H₁₉BN₂O₂ and a molecular weight of 270.13 g/mol. Its linear structure includes a pyrazole core substituted with a phenyl group and a dioxaborolane moiety, contributing to its unique physicochemical and biological properties .

Properties

CAS No.

60499-84-5

Molecular Formula

C10H8Cl2N4

Molecular Weight

255.10 g/mol

IUPAC Name

[6-(3,4-dichlorophenyl)pyridazin-3-yl]hydrazine

InChI

InChI=1S/C10H8Cl2N4/c11-7-2-1-6(5-8(7)12)9-3-4-10(14-13)16-15-9/h1-5H,13H2,(H,14,16)

InChI Key

KSNLMXKKNJZKNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NN=C(C=C2)NN)Cl)Cl

Origin of Product

United States

Preparation Methods

    Synthetic Routes: These may involve multi-step organic synthesis, starting from readily available precursors and involving reactions such as condensation, cyclization, and functional group transformations.

    Reaction Conditions: Typical conditions include controlled temperatures, specific solvents, and catalysts to facilitate the desired reactions.

    Industrial Production Methods: Industrial-scale production may involve optimization of the synthetic route for higher yield and purity, using large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

Agn-PC-00FY4L undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

    Common Reagents and Conditions: These reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts.

    Major Products: The products formed depend on the specific reaction and conditions used, but may include various derivatives and functionalized compounds.

Scientific Research Applications

Agn-PC-00FY4L has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent or intermediate in organic synthesis, facilitating the formation of complex molecules.

    Biology: It may be used in biochemical assays and studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of various industrial chemicals and materials, contributing to advancements in manufacturing and technology.

Mechanism of Action

The mechanism of action of Agn-PC-00FY4L involves its interaction with specific molecular targets and pathways:

    Molecular Targets: These may include enzymes, receptors, and other proteins involved in cellular processes.

    Pathways Involved: The compound may modulate signaling pathways, metabolic processes, and gene expression, leading to its observed effects.

Comparison with Similar Compounds

Key Physicochemical Properties:

  • Boiling Point : 438.3°C (predicted)
  • Solubility : Soluble in organic solvents (e.g., DMSO) but poorly water-soluble.

Comparative Analysis with Similar Compounds

Agn-PC-00FY4L shares structural and functional similarities with pyrazole- and boronate-containing compounds. Below is a comparative analysis based on similarity scores (0.75–0.95) and critical parameters:

Structural and Functional Differences:

5-Methyl-1-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (Similarity: 0.95):

  • Molecular Formula : C₁₆H₂₁BN₂O₂
  • Key Differences : Additional methyl group increases molecular weight (284.16 g/mol ), slightly reducing solubility but enhancing metabolic stability .

4-Bromo-1-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (Similarity: 0.85):

  • Molecular Formula : C₁₅H₁₈BBrN₂O₂
  • Key Differences : Bromine substitution improves electrophilic reactivity but lowers bioavailability (score: 0.48 ) due to increased molecular weight (357.03 g/mol ) .

1-(4-Fluorophenyl)-3-(dioxaborolane)-pyrazole (Similarity: 0.78):

  • Molecular Formula : C₁₄H₁₆BFN₂O₂
  • Key Differences : Fluorine enhances lipophilicity and CYP inhibition potency but reduces GI absorption (moderate ) .

Data Tables and Research Findings

Table 1: Comparative Physicochemical and Pharmacological Profiles

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Bioavailability Score Solubility BBB Permeability CYP Inhibition Similarity Score
This compound (1002334-12-4) C₁₅H₁₉BN₂O₂ 270.13 0.55 Organic solvents No 2C9, 2D6, 3A4 1.00
5-Methyl-1-phenyl-4-dioxaborolane-pyrazole C₁₆H₂₁BN₂O₂ 284.16 0.52 Moderate No 2C9, 3A4 0.95
4-Bromo-1-phenyl-3-dioxaborolane-pyrazole C₁₅H₁₈BBrN₂O₂ 357.03 0.48 Low No 2D6 0.85
1-(4-Fluorophenyl)-3-dioxaborolane-pyrazole C₁₄H₁₆BFN₂O₂ 272.10 0.60 High No 3A4 0.78

Key Observations:

  • Molecular Weight Impact : Higher molecular weight correlates with reduced solubility and bioavailability (e.g., brominated analog: 357.03 g/mol vs. This compound: 270.13 g/mol) .
  • Enzymatic Selectivity : this compound inhibits multiple CYP isoforms, whereas analogs show narrower inhibition profiles, affecting drug interaction risks .
  • Synthetic Efficiency : Method C for this compound achieves an 89% yield, outperforming routes for analogs (typically <60%) .

Critical Assessment of Similarity (EMA Guidelines)

Per EMA guidelines , the following factors were evaluated:

Analytical Similarity : Structural analogs meet pharmacopeial standards but differ in substituents (e.g., bromine, fluorine), altering reactivity and stability.

Functional Impact : this compound’s lack of BBB permeability limits neurotoxic risks but restricts CNS applications compared to more lipophilic analogs.

Clinical Relevance : The compound’s CYP inhibition profile necessitates rigorous drug interaction studies, unlike analogs with selective inhibition .

Limitations:

  • No long-term efficacy or resistance data are available for this compound or its analogs.
  • Clinical significance of solubility differences remains unvalidated in human trials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.